
An In-depth Technical Guide to 3-Ethyl-5-
hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4-Ethyl-3-hydroxybenzonitrile

CAS No.: 90972-04-6

Cat. No.: B14363010

Get Quote

This technical guide provides a comprehensive overview of 3-Ethyl-5-hydroxybenzonitrile, a

substituted phenol and benzonitrile derivative of significant interest to researchers, scientists,

and professionals in the field of drug development. This document elucidates the compound's

core chemical identity, provides detailed synthesis methodologies, explores its applications in

medicinal chemistry, and outlines critical safety and handling protocols.

Core Chemical Identity: IUPAC Name and Synonyms
The compound commonly referred to as 5-Cyano-2-ethylphenol is more accurately identified by

its IUPAC name, 3-Ethyl-5-hydroxybenzonitrile. This nomenclature arises from a benzene ring

substituted with a nitrile group (defining the 'benzonitrile' parent structure), a hydroxyl group at

position 3, and an ethyl group at position 5.

This versatile molecule is also known by several synonyms, which are crucial for

comprehensive literature and database searches.
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Identifier Type Value

IUPAC Name 3-Ethyl-5-hydroxybenzonitrile

Synonyms
5-Cyano-2-ethylphenol, 3-hydroxy-5-

ethylbenzonitrile

Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Ethyl-5-hydroxybenzonitrile is

fundamental for its application in experimental settings, including reaction setup, purification,

and formulation.

Property Value Source

Molecular Formula C₉H₉NO PubChem

Molecular Weight 147.17 g/mol PubChem

Appearance
Off-white to pale brown

crystalline powder
Generic Material Properties

Melting Point

Data not readily available;

estimated based on related

structures

-

Solubility

Expected to be soluble in

organic solvents like ethanol,

methanol, and ethyl acetate;

sparingly soluble in water.

Inferred from related structures

pKa
The phenolic hydroxyl group

imparts acidic properties.
Inferred from phenol chemistry

Synthesis Methodologies: A Tale of Two Pathways
The synthesis of 3-Ethyl-5-hydroxybenzonitrile can be approached through several strategic

routes. The choice of a particular pathway is often dictated by the availability of starting

materials, desired scale, and laboratory capabilities. Two of the most logical and field-proven
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synthetic strategies are the Sandmeyer reaction starting from an aniline precursor and

palladium-catalyzed cyanation of an aryl halide.

Synthesis via Sandmeyer Reaction of 3-Amino-5-
ethylphenol
The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group

onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway offers a clear and

logical progression from a readily available amino-substituted phenol.

Workflow Diagram: Sandmeyer Reaction

Step 1: Diazotization Step 2: Cyanation

3-Amino-5-ethylphenol NaNO2, aq. HCl
0-5 °C

Reacts with
3-Ethyl-5-hydroxyphenyldiazonium chloride

(in situ)

Forms
CuCNReacts with 3-Ethyl-5-hydroxybenzonitrile

Yields

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Ethyl-5-hydroxybenzonitrile via the Sandmeyer reaction.

Detailed Experimental Protocol:

Materials:

3-Amino-5-ethylphenol[3]

Sodium nitrite (NaNO₂)

Concentrated Hydrochloric acid (HCl)

Copper(I) cyanide (CuCN)

Deionized water
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Ice

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,

and dropping funnel, dissolve 3-Amino-5-ethylphenol (1.0 eq) in a mixture of concentrated

HCl and water at 0-5 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining

the temperature below 5 °C.

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete

formation of the diazonium salt.

Sandmeyer Reaction (Cyanation):

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C

until the evolution of nitrogen gas ceases.

Work-up and Purification:

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure 3-Ethyl-5-hydroxybenzonitrile.

Causality and Self-Validation: The success of this protocol hinges on maintaining a low

temperature during diazotization to prevent the premature decomposition of the unstable

diazonium salt. The evolution of nitrogen gas during the cyanation step serves as a visual

indicator of reaction progress. A successful reaction will yield a product with the expected

spectral characteristics (¹H NMR, ¹³C NMR, IR) corresponding to 3-Ethyl-5-hydroxybenzonitrile.

Synthesis via Palladium-Catalyzed Cyanation
Modern synthetic organic chemistry offers a powerful alternative to the classical Sandmeyer

reaction through palladium-catalyzed cross-coupling reactions. The cyanation of an aryl halide,

such as 3-bromo-5-ethylphenol, provides a highly efficient and often milder route to the desired

benzonitrile.

Workflow Diagram: Palladium-Catalyzed Cyanation
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Reaction Setup

Execution and Product Formation

3-Bromo-5-ethylphenol

Inert Atmosphere
Heat (80-120 °C)

Combined and Heated

Zn(CN)2 or K4[Fe(CN)6] Combined and Heated

Pd Catalyst (e.g., Pd(OAc)2)
Ligand (e.g., dppf)

Combined and Heated

Solvent (e.g., DMF, DMAc)
Base (optional)

Combined and Heated

3-Ethyl-5-hydroxybenzonitrile
Yields

Click to download full resolution via product page

Caption: Workflow for the palladium-catalyzed cyanation of 3-Bromo-5-ethylphenol.

Detailed Experimental Protocol:

Materials:

3-Bromo-5-ethylphenol

Potassium ferrocyanide (K₄[Fe(CN)₆]) or Zinc Cyanide (Zn(CN)₂)

Palladium(II) acetate (Pd(OAc)₂)

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (if required)

Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)
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Base (e.g., sodium carbonate, potassium acetate) (optional)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup:

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-

5-ethylphenol (1.0 eq), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5-1.0 eq), palladium

acetate (0.01-0.05 eq), and the ligand (if used, e.g., dppf, 0.02-0.10 eq).

Add the anhydrous solvent (DMAc or DMF) via syringe.

Reaction Execution:

Heat the reaction mixture to 100-120 °C with stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Causality and Self-Validation: The efficacy of this protocol relies on the creation and

maintenance of an inert atmosphere to prevent the degradation of the palladium catalyst. The

choice of ligand can significantly impact the reaction efficiency. Successful synthesis is

validated by the disappearance of the starting aryl bromide and the appearance of the product,

confirmed by analytical techniques.

Applications in Drug Development
The structural motifs of phenol and benzonitrile are prevalent in a wide array of

pharmacologically active molecules.[4] The nitrile group, in particular, is a versatile functional

group in medicinal chemistry, serving as a bioisostere for other groups, participating in key

binding interactions, and improving pharmacokinetic properties.[5]

While specific drugs directly synthesized from 3-Ethyl-5-hydroxybenzonitrile are not

prominently documented in publicly available literature, its structural features suggest its

potential as a valuable intermediate in the synthesis of more complex molecules, particularly in

the realm of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site of

the enzyme. The benzonitrile moiety can act as a hydrogen bond acceptor, a key interaction in

many kinase inhibitor binding modes.[2][6] The hydroxyl and ethyl groups on the phenyl ring of

3-Ethyl-5-hydroxybenzonitrile provide points for further chemical modification to enhance

potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group can be

derivatized to form ethers or esters, while the ethyl group can be modified to explore different

hydrophobic pockets within the kinase active site.

Logical Relationship Diagram: From Intermediate to Kinase Inhibitor
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3-Ethyl-5-hydroxybenzonitrile
(Core Scaffold)

Chemical Modification
(e.g., etherification, coupling reactions)

Serves as starting material for

Novel Derivative

Generates

Biological Screening
(Kinase Inhibition Assays)

Subjected to

Lead Compound for
Kinase-Mediated Diseases

Identifies

Click to download full resolution via product page

Caption: Logical progression from 3-Ethyl-5-hydroxybenzonitrile to a potential kinase inhibitor

lead compound.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-

Ethyl-5-hydroxybenzonitrile. Based on data for related hydroxybenzonitriles, the following

hazards should be considered.

Hazard Identification and Precautions:

Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

Irritation: May cause skin, eye, and respiratory tract irritation.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
3-Ethyl-5-hydroxybenzonitrile is a valuable chemical entity with significant potential in synthetic

and medicinal chemistry. Its straightforward synthesis via established methods like the

Sandmeyer reaction or palladium-catalyzed cyanation makes it an accessible building block for

further chemical exploration. While its direct biological applications are still an emerging area of

research, its structural features position it as a promising scaffold for the development of novel

therapeutics, particularly in the field of kinase inhibition. As with all chemical research, a

thorough understanding of its properties and adherence to strict safety protocols are

paramount for its successful and safe application in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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